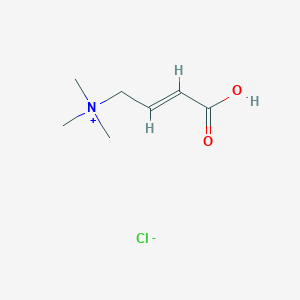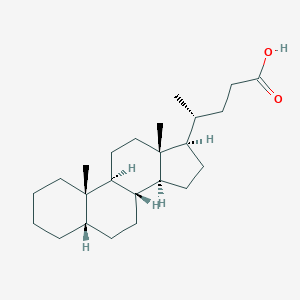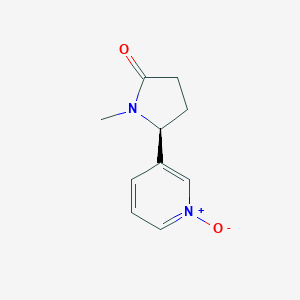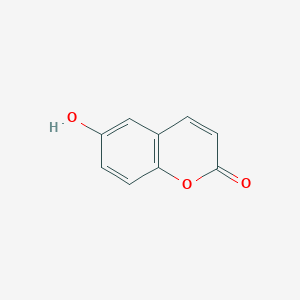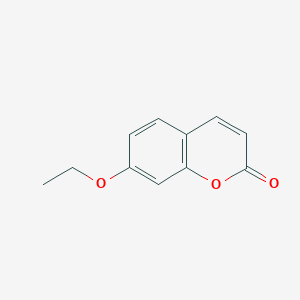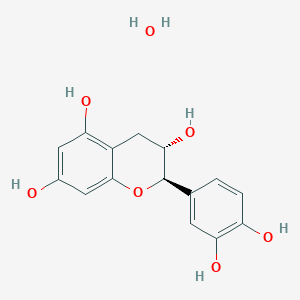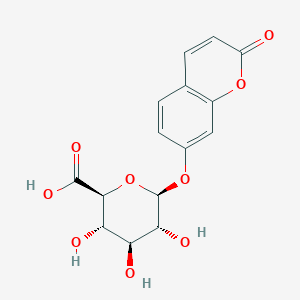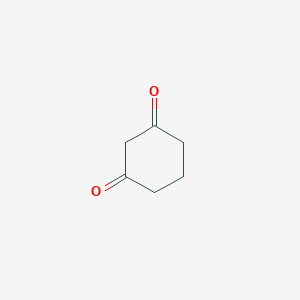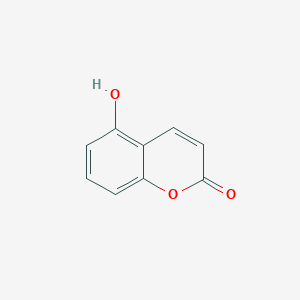
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Vue d'ensemble
Description
The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule and its molecular weight .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is usually optimized to maximize yield, minimize cost, and reduce the production of unwanted byproducts .Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other organic compounds, reactions with inorganic compounds, and reactions under different conditions of temperature and pressure .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined through a variety of laboratory experiments .Applications De Recherche Scientifique
Biomass Conversion
This compound plays a significant role in the hydrogenative rearrangement of biomass-derived furfurals . It offers an expedient reaction route for acquiring O-containing value-added chemicals, thereby replacing traditional petroleum-based approaches .
Catalyst Development
It’s used in the development of efficient bifunctional catalysts and establishing mild reaction conditions for upgrading furfurals to cyclic compounds . This has stimulated immense deliberation in recent years .
Green Chemical Industries
The compound is used in the catalytic upgradation of biomass to oxygen-containing value-added chemicals . This demonstrates a providential route for reducing carbon emissions and developing green chemical industries .
Drug Development
“4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one” is used as a starting material for 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone . This compound acts as a CB2 cannabinoid receptor agonist .
Treatment of Viral Hepatitis
It’s used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . These can be used for the oral treatment of viral hepatitis .
Synthesis of C5 Cyclic Compounds
The compound is used in the synthesis of C5 cyclic compounds , including cyclopentanones and cyclopentanols . These are highly desirable because of their comprehensive applications .
Mécanisme D'action
Target of Action
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one primarily targets enzymes involved in metabolic pathways. Its main targets include specific isozymes of carbonic anhydrase, which play a crucial role in regulating pH and ion balance within cells .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, inhibiting their catalytic activity. This inhibition leads to a decrease in the conversion of carbon dioxide and water to bicarbonate and protons, thereby affecting cellular pH regulation .
Biochemical Pathways
By inhibiting carbonic anhydrase, 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one disrupts the bicarbonate buffer system, which is essential for maintaining acid-base balance in tissues. This disruption can lead to altered metabolic processes, affecting pathways such as gluconeogenesis and lipogenesis .
Pharmacokinetics
The compound exhibits moderate absorption when administered orally. It has a relatively low volume of distribution, indicating limited tissue penetration. Protein binding is moderate, and it undergoes hepatic metabolism. The primary route of elimination is renal, with a half-life of approximately 4-6 hours .
Result of Action
At the molecular level, the inhibition of carbonic anhydrase leads to reduced proton secretion and bicarbonate reabsorption. This results in altered cellular pH and ion homeostasis. At the cellular level, these changes can affect various physiological processes, including respiration, renal function, and metabolic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. For instance, extreme pH levels can affect the compound’s ionization state, altering its binding affinity to target enzymes. Similarly, temperature fluctuations can impact its stability and degradation rate .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3-4(2-6)9-5(7)8-3/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQSUJXHFAXJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440953 | |
| Record name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
CAS RN |
91526-18-0 | |
| Record name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


